molecular formula C18H17F3N4O2 B10942108 1-[2-oxo-2-(piperidin-1-yl)ethyl]-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one

1-[2-oxo-2-(piperidin-1-yl)ethyl]-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one

Cat. No.: B10942108
M. Wt: 378.3 g/mol
InChI Key: CNNWRJZXHLWOHV-UHFFFAOYSA-N
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Description

1-(2-OXO-2-PIPERIDINOETHYL)-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE is a complex organic compound that features a trifluoromethyl group, a piperidine ring, and a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-OXO-2-PIPERIDINOETHYL)-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE typically involves multi-step organic reactions. One common route includes the formation of the benzimidazole core followed by the introduction of the trifluoromethyl group and the piperidine ring. The reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in maintaining the precise control of temperature and pressure, which are critical for the successful synthesis of such complex molecules.

Chemical Reactions Analysis

Types of Reactions: 1-(2-OXO-2-PIPERIDINOETHYL)-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like trifluoromethyl iodide or trifluoromethyl sulfonate can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

1-(2-OXO-2-PIPERIDINOETHYL)-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(2-OXO-2-PIPERIDINOETHYL)-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more effective interactions with its targets. The piperidine ring and benzimidazole core also contribute to the compound’s overall activity by providing structural stability and facilitating specific binding interactions.

Comparison with Similar Compounds

    1-(2-OXO-2-PIPERIDINOETHYL)-4-METHYLPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE: This compound is similar but lacks the trifluoromethyl group, which can significantly alter its properties and applications.

    1-(2-OXO-2-PIPERIDINOETHYL)-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-THIONE: This compound has a thione group instead of a ketone, which can affect its reactivity and stability.

Uniqueness: The presence of the trifluoromethyl group in 1-(2-OXO-2-PIPERIDINOETHYL)-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE makes it unique compared to other similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it particularly valuable in pharmaceutical and material science applications.

Properties

Molecular Formula

C18H17F3N4O2

Molecular Weight

378.3 g/mol

IUPAC Name

1-(2-oxo-2-piperidin-1-ylethyl)-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2-one

InChI

InChI=1S/C18H17F3N4O2/c19-18(20,21)14-10-15(26)24(11-16(27)23-8-4-1-5-9-23)17-22-12-6-2-3-7-13(12)25(14)17/h2-3,6-7,10H,1,4-5,8-9,11H2

InChI Key

CNNWRJZXHLWOHV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CN2C(=O)C=C(N3C2=NC4=CC=CC=C43)C(F)(F)F

Origin of Product

United States

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